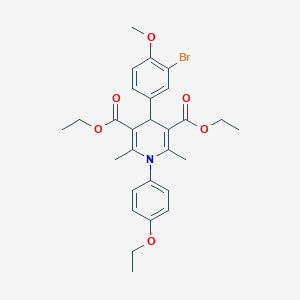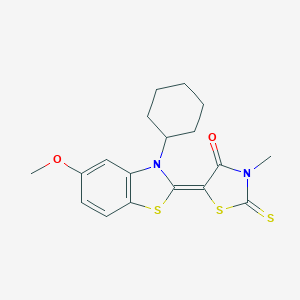
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes bromine, methoxy, and ethoxy functional groups attached to a dihydropyridine core
準備方法
The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the bromine, methoxy, and ethoxy groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
化学反応の分析
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, often facilitated by reagents like sodium iodide or potassium fluoride.
Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
科学的研究の応用
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine used for its vasodilatory effects in the treatment of high blood pressure and angina.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C28H32BrNO6 |
|---|---|
分子量 |
558.5g/mol |
IUPAC名 |
diethyl 4-(3-bromo-4-methoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32BrNO6/c1-7-34-21-13-11-20(12-14-21)30-17(4)24(27(31)35-8-2)26(25(18(30)5)28(32)36-9-3)19-10-15-23(33-6)22(29)16-19/h10-16,26H,7-9H2,1-6H3 |
InChIキー |
IUQCSCNLSADWQG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=C(C=C3)OC)Br)C(=O)OCC)C |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=C(C=C3)OC)Br)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone](/img/structure/B388773.png)
![1,8-dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388774.png)
![2-(5-acetyl-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B388778.png)

![1-Acetyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388782.png)
![1,8-dibromo-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388784.png)

![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388786.png)
![ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388787.png)

![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388790.png)
![2-(1,5-Dinitro-3-azoniabicyclo[3.3.1]non-6-en-3-yl)acetate](/img/structure/B388793.png)
